molecular formula C20H14IN3O B2778485 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE CAS No. 406927-05-7

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE

Cat. No.: B2778485
CAS No.: 406927-05-7
M. Wt: 439.256
InChI Key: QOSZUDSCCFHZEQ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole moiety, which is a fused heterocyclic compound consisting of benzene and imidazole rings, and an iodinated benzamide group.

Preparation Methods

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by iodination. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The resulting benzimidazole derivative is then iodinated using iodine or an iodinating reagent under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, in cancer cells, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis . The iodinated benzamide group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological activity.

Comparison with Similar Compounds

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its iodinated benzamide group, which can enhance its biological activity and specificity compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSZUDSCCFHZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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